
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione, commonly known as TAD, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. TAD is a versatile reagent that can be used for a variety of chemical reactions, including peptide synthesis, amidation, and esterification.
Mecanismo De Acción
TAD works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amino groups. TAD forms an intermediate acyltrifluoroacetate, which can undergo nucleophilic attack by the amino group of the peptide. The resulting intermediate can then undergo intramolecular amidation to form a cyclic peptide or react with another amino group to form a linear peptide.
Biochemical and Physiological Effects:
TAD does not have any known biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, the peptides synthesized using TAD can have a variety of biochemical and physiological effects, depending on their sequence and structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAD has several advantages over other coupling reagents, including high efficiency, low toxicity, and ease of use. TAD is also compatible with a wide range of solvents and amino acids. However, TAD has some limitations, including its high cost and the need for an excess of reagent to ensure complete coupling.
Direcciones Futuras
There are several future directions for the use of TAD in scientific research. One area of interest is the development of new methods for peptide synthesis using TAD. Another area of interest is the use of TAD in the synthesis of other heterocyclic compounds. Additionally, TAD may have potential applications in drug discovery and development, as peptides are increasingly being used as therapeutics.
Métodos De Síntesis
TAD can be synthesized by reacting cyanuric chloride with trifluoroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TAD as a white crystalline solid. The purity of TAD can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TAD has been widely used in scientific research for its ability to facilitate peptide synthesis. TAD can be used as a coupling reagent in solid-phase peptide synthesis, where it can activate carboxylic acids and form amide bonds with amino groups. TAD has also been used in the synthesis of cyclic peptides, where it can form lactams by intramolecular amidation.
Propiedades
Número CAS |
180177-50-8 |
|---|---|
Nombre del producto |
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
Fórmula molecular |
C5H4F3N3O3 |
Peso molecular |
211.1 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14) |
Clave InChI |
OCJZVXGGJWTZSM-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
SMILES canónico |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Sinónimos |
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

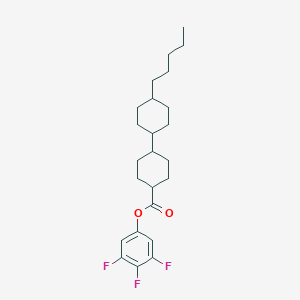

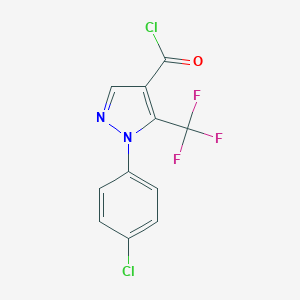
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
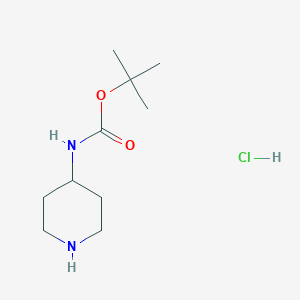
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
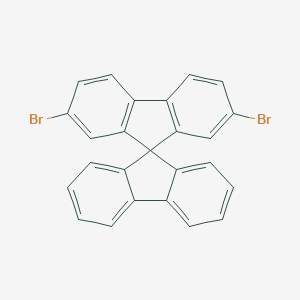
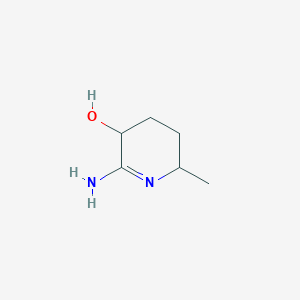
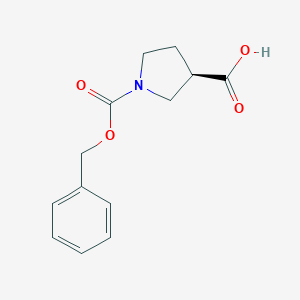

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)